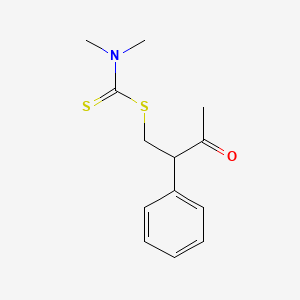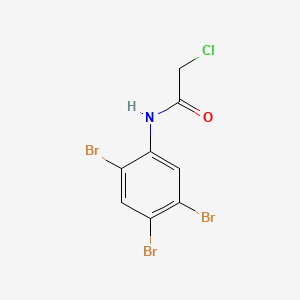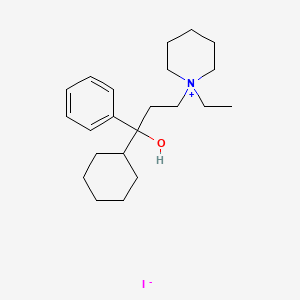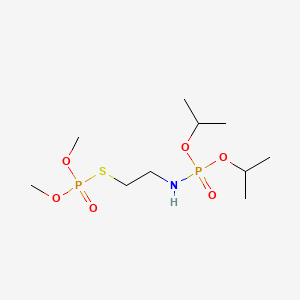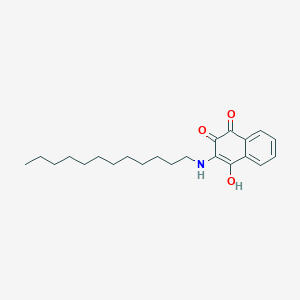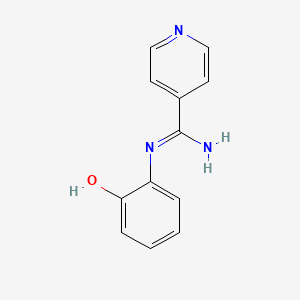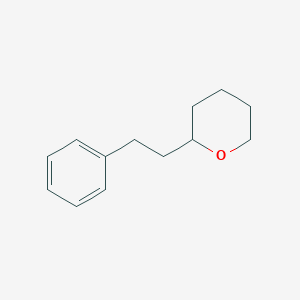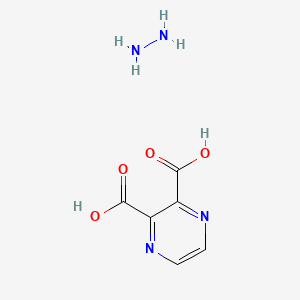
Hydrazine;pyrazine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine;pyrazine-2,3-dicarboxylic acid is an organic compound that features a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its strong acidic properties and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline with potassium permanganate. The reaction is typically carried out in an aqueous solution at elevated temperatures, followed by acidification to precipitate the product . Another method involves the reaction of benzopyrazine with potassium permanganate, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of pyrazine-2,3-dicarboxylic acid often involves large-scale oxidation reactions using potassium permanganate as the oxidizing agent. The process includes steps such as heating, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydriodic acid for reduction, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Pyrazine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential antimicrobial properties.
Industry: Pyrazine-2,3-dicarboxylic acid is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes . The compound’s acidic nature also allows it to participate in proton transfer reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Structurally similar but with a nitrogen atom in the aromatic ring replaced by a carbon atom.
Pyridine-2,6-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
2-Pyrazinecarboxylic acid: A simpler derivative with only one carboxylic acid group.
Uniqueness
Pyrazine-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form coordination polymers and its role as an intermediate in the synthesis of various pharmaceuticals highlight its importance in both research and industrial applications .
Properties
CAS No. |
27145-46-6 |
|---|---|
Molecular Formula |
C6H8N4O4 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
hydrazine;pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4.H4N2/c9-5(10)3-4(6(11)12)8-2-1-7-3;1-2/h1-2H,(H,9,10)(H,11,12);1-2H2 |
InChI Key |
YMGHWJHNGSHXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)O.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


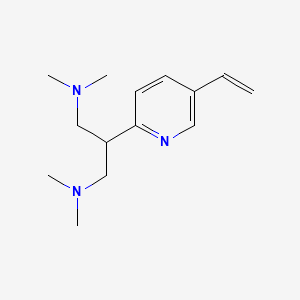
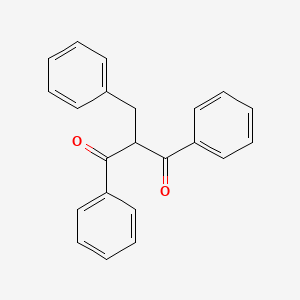
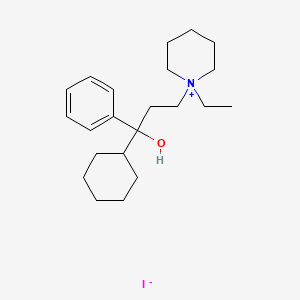

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
